molecular formula C33H34N6O6 B600934 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil CAS No. 1185256-03-4

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil

Cat. No.: B600934
CAS No.: 1185256-03-4
M. Wt: 610.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is a chemical compound that belongs to the class of angiotensin II receptor antagonists. It is an impurity of candesartan cilexetil, which is commonly used in the treatment of hypertension and heart failure . The molecular formula of this compound is C33H34N6O6, and it has a molecular weight of 610.66 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, also known as Candesartan Cilexetil Impurity D, is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

As an angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and blocks the binding of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

Biochemical Analysis

Biochemical Properties

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound interacts with angiotensin II receptors, inhibiting their activity and thus preventing the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict . By blocking these receptors, this compound helps to relax blood vessels, thereby reducing blood pressure.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving the renin-angiotensin system . It affects gene expression by downregulating the expression of genes associated with vasoconstriction and upregulating those involved in vasodilation. Additionally, this compound impacts cellular metabolism by altering the metabolic pathways related to energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with angiotensin II receptors . By binding to these receptors, it inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. This compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in the renin-angiotensin system. Furthermore, it can induce changes in gene expression, promoting the expression of genes that favor vasodilation and suppressing those that lead to vasoconstriction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained vasodilatory effects, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, it may induce toxic effects, including hypotension, dizziness, and renal impairment. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the renin-angiotensin system . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, modulating their activity to regulate blood pressure. The compound also affects metabolic flux, altering the levels of metabolites involved in energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target sites effectively. The compound’s distribution is crucial for its therapeutic effects, as it needs to be present in sufficient concentrations at the angiotensin II receptors to exert its vasodilatory action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization to the plasma membrane, where angiotensin II receptors are situated, is critical for its inhibitory action on these receptors. Additionally, the compound may localize to other cellular compartments, influencing various biochemical processes and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil involves multiple steps, starting from the appropriate benzimidazole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Candesartan cilexetil: The parent compound, used as an antihypertensive agent.

    2-Desethoxy-2-hydroxy-2H-2-ethyl candesartan cilexetil: Another impurity of candesartan cilexetil.

    2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil: A related compound with similar structure

Uniqueness

This compound is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable reference standard in pharmaceutical research .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFUGQWQJEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100403
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185256-03-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 2
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 3
Reactant of Route 3
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 4
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 5
Reactant of Route 5
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 6
Reactant of Route 6
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.